2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid
Description
2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is a synthetic compound featuring a heptanedioic acid backbone (seven-carbon chain with two carboxylic acid groups) substituted with tert-butoxycarbonyl (Boc)-protected amino groups at positions 2 and 6. Its molecular formula is C₁₈H₃₂N₂O₈ (calculated based on structural analogs), with a molecular weight of approximately 404.46 g/mol. The Boc groups enhance stability during synthetic processes, enabling selective deprotection for applications in peptide chemistry and drug development.
Properties
IUPAC Name |
2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O8/c1-16(2,3)26-14(24)18-10(12(20)21)8-7-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAZYQMVLYCKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625742 | |
| Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98469-29-5 | |
| Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The synthetic route generally includes the following steps:
Protection of Amino Groups: The amino groups of the heptanedioic acid are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with another molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions, yielding the free amino groups.
Coupling Reactions: It can participate in peptide coupling reactions to form larger peptide chains or dendrimers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the reaction environment.
Common reagents used in these reactions include acids for deprotection, coupling reagents like DCC or DIC, and oxidizing or reducing agents as required. The major products formed from these reactions are typically larger peptide molecules or dendrimers with specific functional properties.
Scientific Research Applications
2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid has several scientific research applications:
Chemistry: It is used in the synthesis of multifunctional amphiphilic peptide dendrimers, which have applications in drug delivery and gene therapy.
Medicine: Its role in gene therapy makes it a valuable compound in the treatment of genetic disorders and cancer.
Mechanism of Action
The mechanism of action of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid involves its ability to form dendrimers that can encapsulate genetic material. These dendrimers facilitate the delivery of genes into cells, where they can exert their therapeutic effects. The molecular targets include cellular receptors and pathways involved in gene expression and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Research Findings |
|---|---|---|---|---|
| 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | C₁₈H₃₂N₂O₈ | 404.46 | Heptanedioic acid with Boc-amino groups at C2/C6 | Peptide synthesis, potential gene delivery (hypothesized) |
| (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | C₁₆H₃₀N₂O₆ | 346.42 | Hexanoic acid (six-carbon chain) with Boc groups at C2/C6 | Non-viral gene carriers in cancer research |
| DL-2,6-Diaminopimelic acid | C₇H₁₂N₂O₄ | 188.18 | Heptanedioic acid with free amino groups at C2/C6 | Bacterial cell wall component, peptidoglycan studies |
| (tert-butoxycarbonyl)aminoacetic acid | C₁₃H₁₅Cl₂NO₄ | 320.17 | Acetic acid derivative with Boc-amino and dichlorophenyl substituents | Synthetic intermediate for pharmaceuticals |
| 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid | C₁₃H₂₁NO₄ | 255.31 | Spirocyclic structure with constrained geometry | Rigid scaffold for drug design |
| 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid | C₁₃H₁₉NO₄ | 253.29 | Tricyclic framework with Boc-amino group | Conformationally restricted peptide synthesis |
Key Comparative Insights
Backbone Length and Functional Groups
- The target compound’s heptanedioic acid backbone distinguishes it from shorter-chain analogs like (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid (six carbons) .
- DL-2,6-Diaminopimelic acid lacks Boc protection, making it more polar but less stable in acidic/alkaline conditions. Its natural role in bacterial cell walls highlights its biological relevance, whereas the Boc-protected target compound is tailored for synthetic flexibility .
Boc Protection vs. Unmodified Amines
- Boc groups in the target compound and ’s derivative prevent undesired side reactions (e.g., oxidation, cross-linking) during peptide synthesis. This contrasts with DL-2,6-diaminopimelic acid’s free amines, which require careful handling .
Structural Rigidity
- Compounds with spirocyclic () or tricyclic () architectures impose conformational constraints, favoring applications in receptor-targeted drug design. The target compound’s linear chain offers greater flexibility, suited for constructing dynamic peptide architectures .
Electronic and Steric Effects
- The dichlorophenyl substituent in ’s compound introduces steric bulk and electron-withdrawing effects, altering reactivity compared to the target compound’s aliphatic backbone. Such differences influence their roles as intermediates in divergent synthetic pathways .
Biological Activity
2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid (CAS No. 98469-29-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of amino acids and derivatives, specifically designed to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features two tert-butoxycarbonyl (Boc) groups attached to a heptanedioic acid backbone. This structure is significant as the Boc groups are known for their role in protecting amines during synthesis and enhancing solubility.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant biological activities. For instance:
- Anticancer Activity : Compounds that inhibit HDACs have been shown to induce apoptosis in cancer cells. The mechanism involves reactivation of tumor suppressor genes and alteration of cell cycle regulation.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic options for inflammatory diseases.
Case Studies
- HDAC Inhibition : A study on structurally related compounds highlighted their potency as HDAC inhibitors with IC50 values ranging from 14 nM to 67 nM against various isoforms. This suggests that this compound could exhibit similar inhibitory effects, warranting further investigation into its selectivity and potency.
- Synthesis and Evaluation : In a synthetic route involving related amino acids, researchers successfully produced analogs that showed enhanced biological activity compared to their precursors. This highlights the potential for optimizing the structure of this compound for improved efficacy.
Comparative Analysis with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
